(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine
Overview
Description
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen The stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity and chemical reactivity of these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine often involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of similar pyrrolidine derivatives has been achieved from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality. The synthesis typically involves protecting group strategies, such as the use of Boc (tert-butoxycarbonyl) to protect the amine group during the reaction sequence.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar stereoselective reactions and protecting group strategies. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as PCC (pyridinium chlorochromate) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like tosyl chloride for converting the hydroxyl group to a tosylate, which can then be displaced by nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in protein stability.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine include other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a carbamoyl and a hydroxyl group on the pyrrolidine ring. This combination of functional groups and stereochemistry provides unique reactivity and potential for interaction with biological molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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